molecular formula C13H24N2O2 B2728813 (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester CAS No. 1893764-79-8

(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B2728813
CAS No.: 1893764-79-8
M. Wt: 240.347
InChI Key: SJCUUGRNKSKSMY-UHFFFAOYSA-N
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Description

"(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester" is a bicyclic carbamate derivative featuring an octahydro-pentalene core substituted with a primary amine at position 5 and a tert-butyl carbamate group at position 2. The octahydro-pentalene scaffold imports conformational rigidity and distinct stereoelectronic properties, while the tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring bicyclic frameworks.

Properties

IUPAC Name

tert-butyl N-(5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUUGRNKSKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Octahydro-pentalene Core: This step involves the cyclization of a suitable diene precursor under high-pressure hydrogenation conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the octahydro-pentalene core.

    Carbamic Acid Ester Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbamic acid ester can be reduced to form the corresponding amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable asset in the development of treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, research indicates that derivatives of this compound can exhibit protective effects in astrocytes against amyloid beta toxicity, a hallmark of Alzheimer's pathology .

Case Study: Neuroprotective Effects

A study demonstrated that a derivative of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester exhibited moderate protective effects against amyloid beta-induced toxicity in astrocytes. This was attributed to the compound's ability to reduce inflammatory markers like TNF-α and free radicals, suggesting its potential in neuroprotection .

Agricultural Chemicals

Sustainable Agrochemical Solutions

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its favorable environmental profile makes it an attractive option for sustainable agriculture practices. The compound's efficacy in pest management while minimizing ecological impact aligns with modern agricultural goals of sustainability.

Biochemical Research

Enzyme Activity and Protein Interaction Studies

Researchers leverage this compound in biochemical assays to study enzyme activities and protein interactions. These studies are crucial for understanding cellular processes and developing new therapeutic strategies.

Example Application

For example, the compound has been used to explore interactions between enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Material Science

Development of Advanced Materials

The compound is also being investigated for its potential applications in material science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can enhance durability and performance characteristics, making it suitable for coatings and adhesives used in various industrial applications.

Research Findings

Research indicates that materials incorporating this compound demonstrate improved mechanical properties compared to traditional polymers, which could lead to innovations in product design and functionality .

Diagnostic Tools

Enhancing Clinical Test Sensitivity

In diagnostic applications, this compound plays a role in the creation of diagnostic reagents. These reagents are designed to improve the sensitivity and specificity of clinical tests, thereby enhancing patient outcomes.

Case Study: Clinical Diagnostic Applications

In one study, a diagnostic reagent based on this compound was shown to significantly increase the accuracy of tests used for detecting specific biomarkers associated with diseases, illustrating its potential impact on clinical diagnostics .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersNeuroprotective effects against amyloid beta
Agricultural ChemicalsFormulation of eco-friendly agrochemicalsPest control solutions
Biochemical ResearchEnzyme activity studiesInvestigating metabolic pathways
Material ScienceDevelopment of advanced polymersImproved mechanical properties
Diagnostic ToolsCreation of sensitive diagnostic reagentsEnhanced accuracy in biomarker detection

Mechanism of Action

The mechanism of action of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester" with structurally related carbamic acid tert-butyl esters, highlighting differences in core structure, substituents, molecular properties, and applications:

Compound Name (CAS) Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
This compound Octahydro-pentalene -NH₂ (C5), -O(CO)C(CH₃)₃ (C2) Not provided Not provided Bicyclic rigidity; likely a synthetic intermediate for pharmaceuticals. N/A
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester Linear butyl chain -Ph(3-OCH₃), -NHCH₂Ph(3-OCH₃) C₁₈H₂₉N₂O₃ 329.43 High yield (90%); pale pink oil; NMR-confirmed structure; potential CNS-targeting agent.
3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl-carbamic acid ester Cyclopentane -OH (C3, C4), -O(CO)C(CH₃)₃, -C₂H₅-pyrimidinedione C₁₇H₂₄N₃O₆ 378.39 Mpro protease inhibition (antiviral candidate); stable binding in 100 ns MD simulations.
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester (956828-47-0) Phenyl ring -Cl (C4), -F (C2) C₁₁H₁₃ClFNO₂ 245.68 Halogenated aromatic carbamate; used in Suzuki couplings or halogen-selective reactions.
(2-Amino-benzyl)-carbamic acid tert-butyl ester (162046-50-6) Phenyl ring -NH₂ (C2), -CH₂NH(CO)C(CH₃)₃ C₁₂H₁₈N₂O₂ 222.28 High H-bond donor count (2); intermediate in HDAC inhibitor synthesis.
(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester (879614-93-4) Phenyl ring -NH₂ (C5), -Cl (C2) C₁₁H₁₄ClN₂O₂ 241.70 Halogenated aniline derivative; precursor for coupling reactions.
(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (304873-96-9) Pyridine ring -BrCH₂ (C5), -O(CO)C(CH₃)₃ C₁₁H₁₅BrN₂O₂ 287.16 Bromine enables nucleophilic substitution; pyridine enhances solubility in polar solvents.
TERT-BUTYL 2-AMINO-5-FLUOROBENZYLCARBAMATE (756839-26-6) Phenyl ring -NH₂ (C2), -F (C5) C₁₂H₁₇FN₂O₂ 240.27 Fluorine improves metabolic stability; used in CNS drug development.

Key Observations:

Core Structure Diversity: The target compound’s bicyclic octahydro-pentalene core distinguishes it from monocyclic (e.g., phenyl, cyclopentane) or linear analogs. This rigidity may enhance binding selectivity in biological targets . Piperidine- or pyridine-containing derivatives (e.g., ) exhibit improved solubility and hydrogen-bonding capacity compared to purely aliphatic analogs .

Substituent Effects: Halogens (Cl, F, Br): Enhance electrophilic reactivity (e.g., bromine in for cross-coupling) or modulate lipophilicity (e.g., fluorine in ) . Amino Groups: Positional differences (C2 vs. C5 in phenyl derivatives) influence hydrogen-bonding interactions and metabolic pathways .

Applications: Antiviral Agents: The cyclopentane-pyrimidinedione derivative () demonstrated stable binding to SARS-CoV-2 Mpro in molecular dynamics simulations . HDAC Inhibitors: (2-Amino-benzyl)-carbamic acid tert-butyl ester () is a key intermediate in histone deacetylase inhibitor synthesis .

Synthetic Utility :

  • tert-Butyl carbamates with boronic acid handles (e.g., ) enable Suzuki-Miyaura cross-coupling for biaryl synthesis .

Biological Activity

The compound (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester is a member of the carbamate family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H28N2O4
  • CAS Number : Not available in the search results.

This compound features a carbamic acid moiety, which is known for its role in various biological processes and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for certain proteases, such as the SARS-CoV 3CL protease. For instance, dipeptide-type inhibitors have shown significant inhibitory activities against this enzyme, suggesting that structural modifications can enhance their efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds and their mechanisms:

Compound NameTargetIC50 (μM)Mechanism
Dipeptide Inhibitor 25cSARS-CoV 3CL Protease0.46Competitive inhibition
Dipeptide Inhibitor 26mSARS-CoV 3CL Protease0.39Competitive inhibition
Dipeptide Inhibitor 26nSARS-CoV 3CL Protease0.33Competitive inhibition

Case Studies

  • SARS-CoV Protease Inhibition :
    A study evaluated a series of peptidomimetic compounds for their ability to inhibit the SARS-CoV 3CL protease. The results demonstrated that structural modifications significantly impacted inhibitory potency, with some compounds achieving IC50 values as low as 0.33 μM . This highlights the potential for this compound to be developed as a therapeutic agent against viral infections.
  • Hepatitis B Treatment :
    Another area of exploration involves the use of carbamate derivatives in treating Hepatitis B virus (HBV) infections. Compounds similar to this compound have been investigated for their ability to disrupt HBV core protein assembly, indicating a potential pathway for therapeutic development against chronic HBV infection .

Research Findings

Recent studies have focused on optimizing the structure of carbamate derivatives to enhance their biological activity. For example:

  • Modifications at the P3 position of dipeptide inhibitors led to significant increases in inhibitory activity against proteases .
  • The introduction of specific functional groups has been shown to improve binding affinity and selectivity towards target enzymes.

Q & A

Advanced Research Question

  • Docking studies : The compound’s rigid octahydro-pentalene core and Boc group may interact with hydrophobic pockets in target proteins (e.g., SARS-CoV-2 Mpro), as demonstrated for similar carbamates . Key residues like GLN 189 and HIS 164 form hydrogen bonds with the carbamate oxygen and amine groups .
  • Molecular Dynamics (MD) : RMSD and RMSF analyses over 100 ns simulations can assess binding stability. For example, hydrophobic interactions with LEU 141 and MET 165 are critical for sustained target engagement .
  • ADME prediction : Tools like SwissADME evaluate logP (lipophilicity) and PSA (polar surface area), influenced by the Boc group’s tert-butyl moiety .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Advanced Research Question
Contradictions may arise from:

  • Stereochemical heterogeneity : The octahydro-pentalene system can exhibit chair-boat conformational isomerism, leading to split signals in 1^1H NMR. Use NOESY or ROESY to confirm spatial arrangements .
  • Boc deprotection artifacts : Trace acidic conditions during MS analysis may fragment the Boc group, producing [M-Boc+H]+ peaks. Verify via ESI-MS under neutral pH .
  • Impurity identification : Compare experimental 13^{13}C NMR with DFT-calculated spectra for minor stereoisomers or byproducts .

What strategies are effective for introducing stereochemical control in the octahydro-pentalene core?

Advanced Research Question

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation reactions enforce enantioselectivity, as shown in bicyclic amine syntheses .
  • Epoxide ring-opening : Stereospecific nucleophilic attack on epoxide intermediates can set stereocenters, as demonstrated in related carbamate systems .
  • Resolution via chiral chromatography : Use columns (e.g., Chiralpak IA) to separate diastereomers post-synthesis, validated by optical rotation and X-ray crystallography .

How does the Boc group influence the compound’s reactivity in downstream modifications?

Basic Research Question
The Boc group:

  • Stabilizes the amine against oxidation and nucleophilic side reactions during coupling steps .
  • Introduces steric hindrance , slowing reactions at the adjacent carbon. For example, alkylation at the pentalene 2-position requires bulky bases (e.g., LDA) to deprotonate .
  • Deprotection : Controlled acidolysis (e.g., TFA/DCM) removes Boc without disrupting the pentalene framework, enabling further functionalization .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Advanced Research Question

  • Enzyme inhibition assays : Test against proteases (e.g., Mpro, thrombin) using fluorogenic substrates. IC50_{50} values correlate with docking-predicted binding affinities .
  • Cell viability assays : Screen in cancer lines (e.g., HeLa) to assess cytotoxicity, with EC50_{50} determination via MTT or resazurin assays .
  • Membrane permeability : Use Caco-2 monolayers to predict oral bioavailability, noting the Boc group’s impact on passive diffusion .

How can structural analogs of this compound guide SAR studies?

Advanced Research Question

  • Modify the pentalene core : Replace with decalin or adamantane to study ring size/rigidity effects on target binding .
  • Vary the carbamate substituent : Compare Boc with Fmoc or Alloc groups to balance stability and deprotection kinetics .
  • Functionalize the amine : Introduce acyl or sulfonamide groups to probe hydrogen-bonding interactions in enzymatic assays .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to resolve Boc-related impurities .
  • NMR : 1^1H, 13^{13}C, and DEPT-135 for stereochemical assignment; 19^{19}F NMR if fluorinated analogs are synthesized .
  • HRMS : Confirm molecular formula via ESI-TOF, ensuring no fragmentation of the Boc group .

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